molecular formula C13H13BrN4O2S B2422818 5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097904-38-4

5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2422818
CAS No.: 2097904-38-4
M. Wt: 369.24
InChI Key: UZDCGEDVNXYAEW-UHFFFAOYSA-N
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Description

The compound “5-Bromo-2-{[1-(2-methyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a complex organic molecule that contains several functional groups including a bromine atom, a pyrimidine ring, a thiazole ring, and a pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the thiazole and pyrrolidine rings. The bromine atom would likely be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and thiazole rings are aromatic, meaning they have a stable, ring-like structure with alternating single and double bonds. The pyrrolidine ring is a non-aromatic ring containing nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced with other groups in a substitution reaction. The compound could also undergo reactions at the carbonyl group of the thiazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly volatile. The multiple ring structures could contribute to the compound’s stability and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions involving this compound could be quite varied, depending on its properties and potential applications. It could be explored for use in various fields such as medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2S/c1-8-17-11(7-21-8)12(19)18-3-2-10(6-18)20-13-15-4-9(14)5-16-13/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDCGEDVNXYAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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